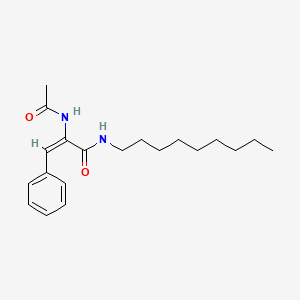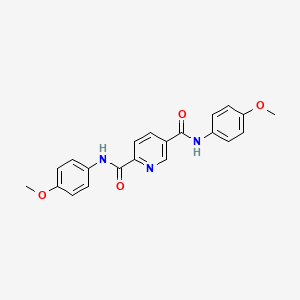![molecular formula C29H31Cl2NO5 B14952001 7-[(2,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14952001.png)
7-[(2,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromenone core, a dichlorobenzyl group, and an isoquinoline derivative.
Métodos De Preparación
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the isoquinoline derivative can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-[(2,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving chromenone derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the chromenone core can interact with enzymes involved in oxidative stress, while the isoquinoline derivative can bind to receptors in the nervous system. These interactions can lead to various biological effects, such as antioxidant activity and modulation of neurotransmitter release .
Comparación Con Compuestos Similares
Similar compounds include other chromenone derivatives and isoquinoline derivatives. Compared to these compounds, 7-[(2,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties. Some similar compounds include:
- 7-[(2,4-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one
- 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
Propiedades
Fórmula molecular |
C29H31Cl2NO5 |
|---|---|
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(2,4-dichlorophenyl)methoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C29H31Cl2NO5/c1-17-22-8-9-25(36-16-19-6-7-21(30)13-24(19)31)18(2)27(22)37-28(34)23(17)14-26(33)32-12-11-29(35)10-4-3-5-20(29)15-32/h6-9,13,20,35H,3-5,10-12,14-16H2,1-2H3 |
Clave InChI |
APYQWCRKKFPVJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Cl)Cl)CC(=O)N4CCC5(CCCCC5C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


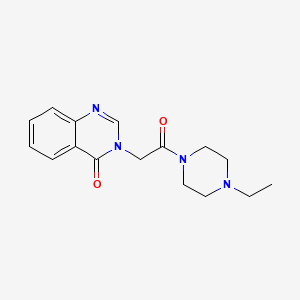
methanone](/img/structure/B14951924.png)
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B14951932.png)
![N-(4-ethoxyphenyl)-2-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B14951937.png)
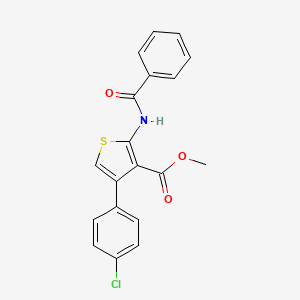

![1-[2-(4-methylphenoxy)ethyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B14951968.png)
![3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B14951976.png)
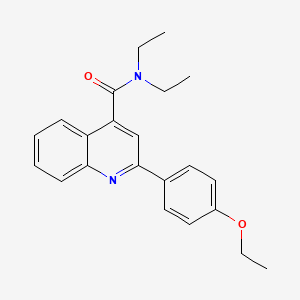
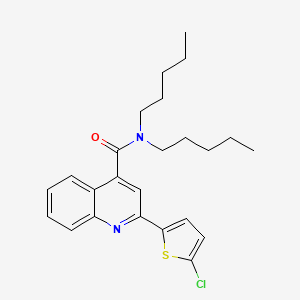

![6-(4-Methoxy-3-methylphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14952009.png)
